

Spectroscopic Validation of Triallyl Trimellitate

Synthesis: A Comparative Guide

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Compound of Interest

Compound Name: *Triallyl trimellitate*

Cat. No.: *B153658*

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This guide provides a detailed comparison of the synthesis and spectroscopic validation of **triallyl trimellitate** and an alternative compound, triallyl cyanurate. The information is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.

Synthesis Overview

Triallyl trimellitate is synthesized via the direct esterification of trimellitic anhydride with allyl alcohol. This common method involves the reaction of an anhydride with an alcohol in the presence of an acid catalyst to form an ester and water. A comparable tri-substituted allyl compound, triallyl cyanurate, is synthesized by reacting cyanuric chloride with allyl alcohol.

Spectroscopic Validation Data

The successful synthesis of these compounds can be validated using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. The following tables summarize the expected characteristic peaks for both **triallyl trimellitate** and triallyl cyanurate.

Table 1: FTIR Spectral Data

Compound	Wavenumber (cm ⁻¹)	Assignment
Triallyl Trimellitate	~3100-3000	=C-H stretching (alkene)
	~2980-2850	C-H stretching (alkane)
	~1725	C=O stretching (ester carbonyl)
	~1645	C=C stretching (alkene)
	~1270, ~1120	C-O stretching (ester)
	~990, ~920	=C-H bending (alkene)
Triallyl Cyanurate[1]	~3080	=C-H stretching (alkene)
	~2940	C-H stretching (alkane)
	~1645	C=C stretching (alkene)
	~1560, ~1430	C-N stretching (triazine ring)
	~1140	C-O stretching
	~995, ~935	=C-H bending (alkene)

Table 2: ¹H and ¹³C NMR Spectral Data**Triallyl Trimellitate**

Assignment	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Aromatic C-H	7.5 - 8.5	128 - 135
Aromatic C	-	130 - 138
Ester C=O	-	164 - 167
Alkene =CH-	5.9 - 6.1	131 - 133
Alkene =CH ₂	5.2 - 5.4	118 - 120
Allyl -CH ₂ -	4.8 - 4.9	65 - 67

Triallyl Cyanurate

Assignment	^1H Chemical Shift (δ , ppm)	^{13}C Chemical Shift (δ , ppm)
Alkene =CH-	5.8 - 6.0	132 - 134
Alkene =CH ₂	5.2 - 5.4	117 - 119
Allyl -CH ₂ -	4.6 - 4.8	68 - 70
Triazine C	-	~171

Note: The spectral data for **triallyl trimellitate** is based on typical chemical shifts for the respective functional groups, as specific experimental data was not available in the searched literature. The data for triallyl cyanurate is based on available literature and spectral databases.

Experimental Protocols

Synthesis of Triallyl Trimellitate

This protocol describes the direct esterification of trimellitic anhydride with allyl alcohol.

- **Reaction Setup:** A round-bottom flask is equipped with a reflux condenser and a Dean-Stark trap.
- **Charging Reactants:** The flask is charged with trimellitic anhydride (1 molar equivalent), allyl alcohol (3.3 molar equivalents), and a catalytic amount of sulfuric acid. Toluene is added as a solvent to aid in the azeotropic removal of water.
- **Reaction:** The mixture is heated to reflux. The reaction progress is monitored by the collection of water in the Dean-Stark trap.
- **Work-up:** Once the theoretical amount of water has been collected, the reaction mixture is cooled to room temperature. The solution is washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
- **Purification:** The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification

can be achieved by vacuum distillation.

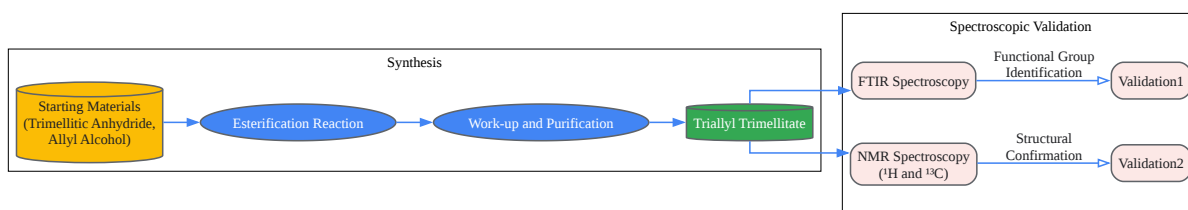
Synthesis of Triallyl Cyanurate (Alternative)

This protocol describes the synthesis of triallyl cyanurate from cyanuric chloride and allyl alcohol.[2]

- **Reaction Setup:** A flask is charged with cyanuric chloride and allyl alcohol.
- **Reaction:** An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture while maintaining the temperature below 20°C.
- **Work-up:** After the addition is complete, the mixture is stirred for an additional period. The organic layer is then separated and washed with water.
- **Purification:** The organic layer is dried, and the excess allyl alcohol is removed by distillation under reduced pressure to yield triallyl cyanurate.

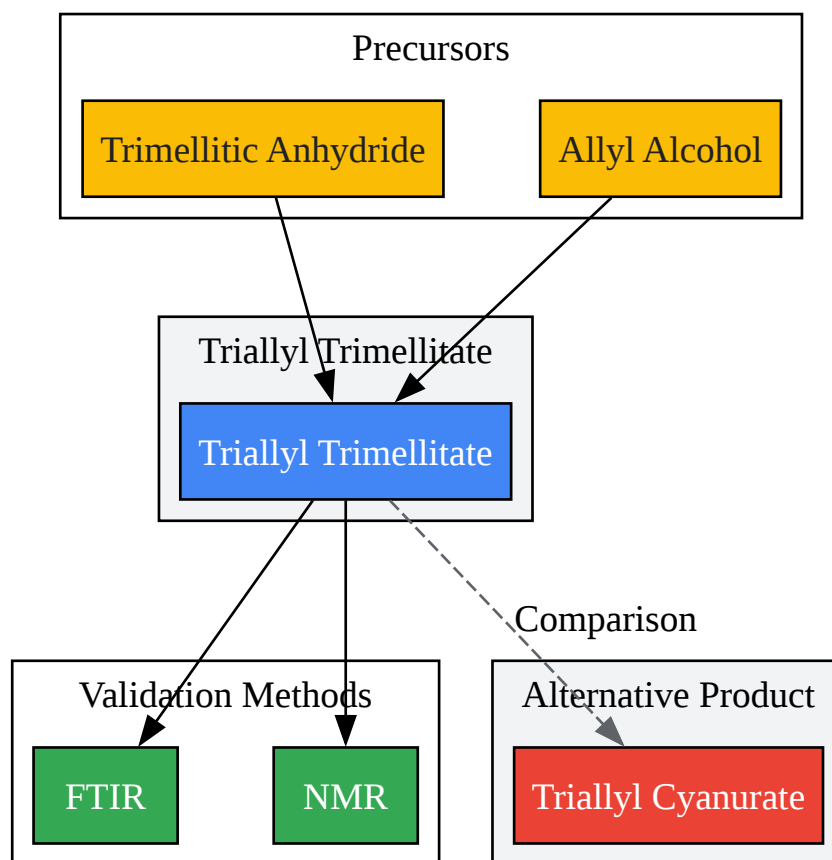
Workflow and Pathway Diagrams

The following diagrams illustrate the synthesis and validation workflow and the logical relationship of the components.



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Caption: Workflow for the synthesis and spectroscopic validation of **triallyl trimellitate**.



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Caption: Logical relationship between **triallyl trimellitate**, its precursors, and validation methods.

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References

- 1. Triallyl cyanurate [webbook.nist.gov]
- 2. Triallyl Cyanurate (TAC) |Crosslinking Agent [benchchem.com]

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